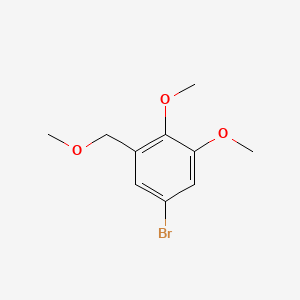
5-Bromo-1,2-dimethoxy-3-(methoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,2-dimethoxy-3-(methoxymethyl)benzene: is an organic compound with the molecular formula C10H13BrO3 It is a derivative of benzene, where the benzene ring is substituted with bromine, methoxy, and methoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2-dimethoxy-3-(methoxymethyl)benzene typically involves the bromination of 1,2-dimethoxy-3-(methoxymethyl)benzene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-1,2-dimethoxy-3-(methoxymethyl)benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy and methoxymethyl groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the methoxy groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in the presence of a suitable solvent and base.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5-amino-1,2-dimethoxy-3-(methoxymethyl)benzene or 5-thio-1,2-dimethoxy-3-(methoxymethyl)benzene.
Oxidation Products: Products like 5-bromo-1,2-dimethoxy-3-(formyl)methylbenzene or 5-bromo-1,2-dimethoxy-3-(carboxyl)methylbenzene.
Reduction Products: Products such as 1,2-dimethoxy-3-(methoxymethyl)benzene or 5-bromo-1,2-dimethoxybenzene.
Scientific Research Applications
Chemistry: 5-Bromo-1,2-dimethoxy-3-(methoxymethyl)benzene is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and functional groups .
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar substances .
Medicine: Its unique structure allows for the exploration of novel therapeutic targets .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity makes it a valuable building block for various industrial processes .
Mechanism of Action
The mechanism of action of 5-Bromo-1,2-dimethoxy-3-(methoxymethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects. The bromine atom and methoxy groups play crucial roles in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
1-Bromo-3,5-dimethoxybenzene: This compound is similar in structure but lacks the methoxymethyl group, which may result in different reactivity and applications.
5-Bromo-1,3-dimethoxybenzene: Another similar compound with a different substitution pattern on the benzene ring, leading to variations in chemical behavior.
Uniqueness: 5-Bromo-1,2-dimethoxy-3-(methoxymethyl)benzene is unique due to the presence of both methoxy and methoxymethyl groups, which provide distinct electronic and steric effects. These features influence its reactivity and make it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H13BrO3 |
|---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
5-bromo-1,2-dimethoxy-3-(methoxymethyl)benzene |
InChI |
InChI=1S/C10H13BrO3/c1-12-6-7-4-8(11)5-9(13-2)10(7)14-3/h4-5H,6H2,1-3H3 |
InChI Key |
CISYIQLDVSGHPG-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=CC(=C1)Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


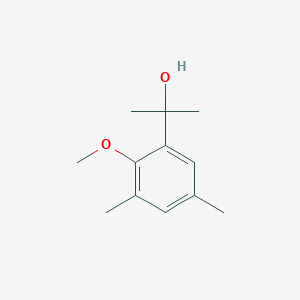
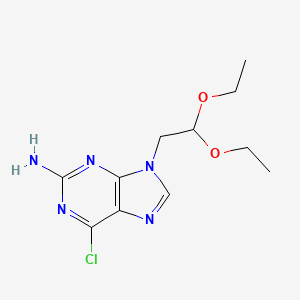
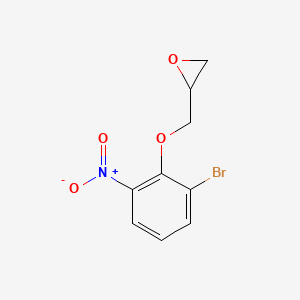
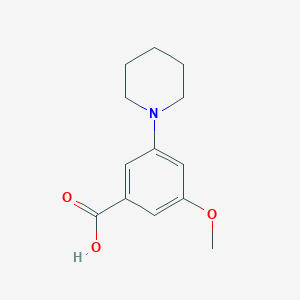
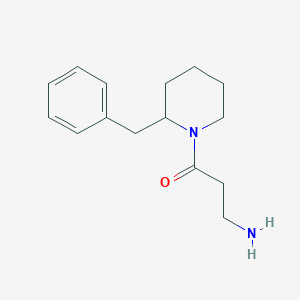
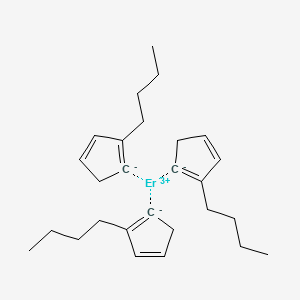
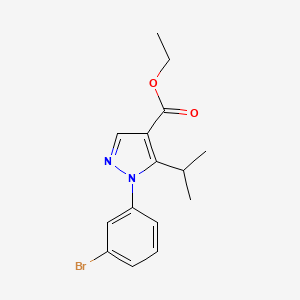

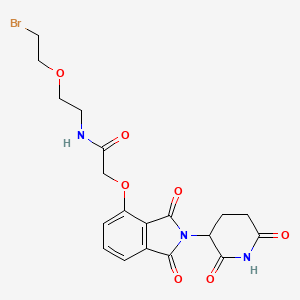
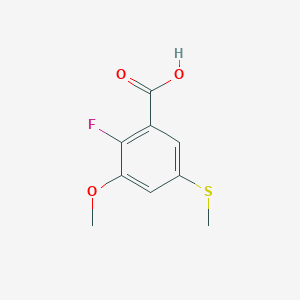
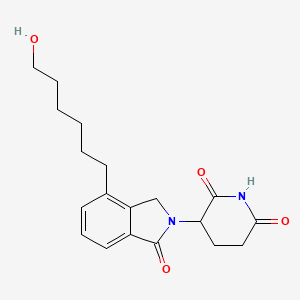
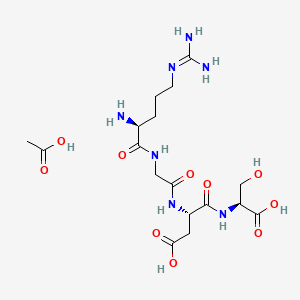
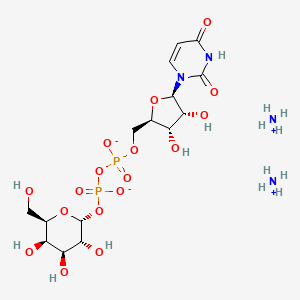
![3-[[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-6-oxo-2-oxa-5-azabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14766643.png)
